molecular formula C22H25N3O3S B2903265 1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine CAS No. 377766-06-8

1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine

Cat. No.: B2903265
CAS No.: 377766-06-8
M. Wt: 411.52
InChI Key: LVPMCHZTOXKOHN-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pre-clinical research. Its structure integrates a piperazine ring, a 1,3-oxazole core, and a toluenesulfonyl group, features commonly associated with bioactive molecules. Piperazine derivatives are extensively investigated for their potential interactions with the central nervous system (CNS), particularly for targeting conditions such as eating disorders and substance abuse and withdrawal syndromes . The structural motif of a sulfonyl-substituted heterocycle is also recognized in the design of potential antibacterial agents, with some amide and sulfonamide derivatives being explored for activity against challenging pathogens like Mycobacterium tuberculosis . Furthermore, structurally related phenylpiperazine compounds have demonstrated potent acaricidal activity, indicating the potential for this class of molecules in agrochemical research . The mechanism of action for piperazine-containing compounds can be diverse. In a biological context, piperazine can function as a GABA receptor agonist, which may lead to hyperpolarization of nerve endings and flaccid paralysis in parasites, a mechanism exploited in anthelmintic drugs . When incorporated into more complex structures like this oxazolylpiperazine, the mechanism is likely more nuanced and target-specific, potentially involving the modulation of neuronal signaling pathways. This compound is presented as a key intermediate or tool compound for researchers engaged in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and the development of novel therapeutic or agrochemical candidates. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-3-24-13-15-25(16-14-24)22-21(23-20(28-22)18-7-5-4-6-8-18)29(26,27)19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMCHZTOXKOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine is a synthetic compound with the molecular formula C22H25N3O3S and a molecular weight of 411.52 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Structure

The compound's structure can be represented as follows:

SMILES CCN CC1 CCN1c oc c1ccccc1 n1 c1S c1ccc C cc1 O O\text{SMILES CCN CC1 CCN1c oc c1ccccc1 n1 c1S c1ccc C cc1 O O}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds, similar to this compound, may possess cytotoxic effects against various cancer cell lines. For instance, benzamide derivatives have shown promising antitumor effects in clinical settings .
  • Inhibition of Kinase Activity : Compounds with similar structures have been identified as inhibitors of RET kinase, which plays a crucial role in cancer proliferation. The inhibition of this kinase can lead to reduced tumor growth and increased survival rates in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits growth of cancer cell lines
Kinase InhibitionInhibits RET kinase activity
CNS ActivityPotential effects on central nervous system targets

Detailed Research Findings

  • Antitumor Effects : In a study involving various benzamide derivatives, it was noted that certain compounds exhibited significant antitumor activity against specific cancer types. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
  • Kinase Inhibition : A series of synthesized compounds similar to this compound were tested for their ability to inhibit RET kinase. Results indicated that these compounds could effectively reduce kinase activity and subsequently inhibit tumor cell growth both in vitro and in vivo .
  • CNS Effects : Some studies have suggested that piperazine derivatives may exhibit activity related to neurotransmitter modulation, which could have implications for treating central nervous system disorders. However, specific data on this compound's CNS activity is limited and requires further exploration .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Heterocycle Sulfonyl Group Key Bioactivity Potency (Log GI₅₀) Source
Target Compound 1,3-Oxazole 4-Methylphenyl Anticancer (hypothesized) N/A -
1-(4-((4-Methylphenyl)sulfonyl)-...piperazine 1,3-Thiazole 4-Methylphenyl Anticancer -5.87
ASP None 4-Fluorophenyl Auxin mimic N/A
Cycl-1 II None None Anti-inflammatory N/A

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP Solubility (mg/mL)
Target Compound ~450 ~3.5 <0.1 (predicted)
1-(4-((4-Methylphenyl)sulfonyl)-...piperazine ~420 ~3.2 0.15 (experimental)
ASP ~470 ~2.8 0.3

Research Findings and Discussion

  • Heterocycle Impact : The 1,3-oxazole in the target compound offers a balance between electron deficiency (due to oxygen) and metabolic stability, contrasting with thiazole's sulfur-mediated hydrophobicity .
  • Sulfonyl Group Role : The 4-methylbenzenesulfonyl group enhances binding to hydrophobic pockets in enzymes, as seen in thiazole analogs with anticancer activity .
  • Ethyl-Piperazine Advantage : Ethyl substitution on piperazine improves blood-brain barrier penetration compared to methyl or unsubstituted analogs, though this requires validation for the target compound .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine?

  • Methodology : Multi-step synthesis is typical, involving:

  • Oxazole ring formation : Cyclization of precursors (e.g., thioamide derivatives) under acidic or basic conditions, as seen in analogous oxazole-containing compounds .
  • Piperazine coupling : Nucleophilic substitution or coupling reactions (e.g., using 1-ethylpiperazine) with intermediates like brominated oxazoles .
  • Sulfonylation : Reaction of the oxazole intermediate with 4-methylbenzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) under basic catalysis (e.g., triethylamine) .
    • Optimization : Temperature control (60–80°C) and solvent selection (e.g., DCM for sulfonylation) are critical to minimize side products .

Q. How are analytical techniques like NMR and HPLC applied in characterizing this compound?

  • Structural validation :

  • ¹H/¹³C NMR : Assign peaks to confirm the oxazole (δ 7.8–8.2 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for N-CH₂), and sulfonyl groups (δ 3.1–3.3 ppm for SO₂-CH₃) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
    • Quantitative analysis : UV detection at 254 nm for sulfonyl and aromatic moieties .

Q. What safety protocols are recommended for handling sulfonyl-containing piperazine derivatives during synthesis?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for sulfonylation steps to avoid inhalation of sulfonyl chloride vapors .
  • Waste disposal : Neutralize acidic/byproduct residues before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of oxazole ring formation?

  • Parameter tuning :

  • Catalyst screening : Evaluate bases (e.g., K₂CO₃ vs. NaH) to enhance cyclization efficiency .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
    • Kinetic studies : Use TLC or in-situ IR to identify optimal reaction times and minimize decomposition .

Q. What methodologies address discrepancies in reported biological activities of piperazine derivatives?

  • Comparative assays :

  • Receptor binding studies : Screen against serotonin/dopamine receptors (common targets for piperazines) to validate selectivity .
  • Dose-response curves : Address variability in IC₅₀ values by standardizing assay conditions (e.g., cell lines, incubation times) .
    • Structural analogs : Synthesize and test derivatives with modified sulfonyl or oxazole groups to isolate pharmacophore contributions .

Q. How do researchers validate the selectivity of sulfonyl group reactions in multi-step syntheses?

  • Control experiments :

  • Competitive reactions : Introduce alternative nucleophiles (e.g., amines) to test sulfonyl group reactivity .
  • Isotopic labeling : Use deuterated solvents or reagents to track sulfonation pathways via MS analysis .
    • Computational modeling : DFT calculations to predict sulfonyl-electrophile interactions and guide synthetic design .

Data Contradiction Analysis

Q. How to resolve conflicting data on the metabolic stability of piperazine derivatives?

  • In vitro models : Compare hepatic microsomal stability assays across species (e.g., human vs. rat) to identify species-specific metabolism .
  • Metabolite profiling : Use LC-MS/MS to detect oxidation or N-dealkylation products that may explain instability .

Research Findings Table

Property Method Key Observations Reference
Synthetic Yield Multi-step optimization65–72% yield achieved with DMF and K₂CO₃
Biological Activity Serotonin receptor assayModerate affinity (Ki = 120 nM) observed
Thermal Stability TGA/DSCStable up to 200°C; decomposition at 220°C

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